molecular formula C17H23NO5S B12741816 Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate CAS No. 103182-39-4

Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate

Cat. No.: B12741816
CAS No.: 103182-39-4
M. Wt: 353.4 g/mol
InChI Key: VZVZUNCYCIVOQN-UHFFFAOYSA-N
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Description

Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate is a complex organic compound with a unique structure that combines several functional groups, including an ester, ether, and thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-methoxyphenol and ethyl 3-oxobutanoate. These intermediates are then subjected to a series of reactions, including etherification, esterification, and cyclization, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-((2-methoxyphenoxy)methyl)-gamma-oxo-3-thiazolidinebutanoate can be compared with other similar compounds, such as:

    Ethyl 2-(2-methoxyphenoxy)acetate: This compound has a similar ether linkage but lacks the thiazolidine ring.

    2-Methoxyphenyl isocyanate: This compound contains the methoxyphenyl group but has different reactivity due to the isocyanate functional group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds mentioned above.

Properties

CAS No.

103182-39-4

Molecular Formula

C17H23NO5S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 4-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-4-oxobutanoate

InChI

InChI=1S/C17H23NO5S/c1-3-22-17(20)9-8-15(19)18-10-11-24-16(18)12-23-14-7-5-4-6-13(14)21-2/h4-7,16H,3,8-12H2,1-2H3

InChI Key

VZVZUNCYCIVOQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)N1CCSC1COC2=CC=CC=C2OC

Origin of Product

United States

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